![molecular formula C14H32O3Si B1295766 Triethoxy(2,4,4-trimethylpentyl)silane CAS No. 35435-21-3](/img/structure/B1295766.png)
Triethoxy(2,4,4-trimethylpentyl)silane
Overview
Description
Triethoxy(2,4,4-trimethylpentyl)silane is a silicon-based compound that is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of related silane compounds, which can be used to infer some aspects of the compound . For instance, silanes with triethoxy groups are often used as precursors for surface modification and as silylation reagents due to their ability to form Si-O-Si linkages, as seen in the synthesis of tris(mercaptomethyl)(2,4,6-trimethoxyphenyl)silane .
Synthesis Analysis
The synthesis of silane compounds typically involves the reaction of chlorosilanes with the appropriate organic ligands. For example, tris(mercaptomethyl)(2,4,6-trimethoxyphenyl)silane was synthesized from its corresponding tris(chloromethyl)silane . Similarly, the synthesis of triethoxy(3-isothiocyanatopropyl)silane was achieved by reacting triethoxy(3-aminopropyl)silane with carbon disulfide and ortho-chloroethyl formate . These methods suggest that triethoxy(2,4,4-trimethylpentyl)silane could be synthesized through analogous reactions involving the corresponding chlorosilane and alcohol components.
Molecular Structure Analysis
The molecular structure of silane compounds is often characterized using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the structure of tris(mercaptomethyl)(2,4,6-trimethoxyphenyl)silane was elucidated using NMR and single-crystal X-ray diffraction . These techniques provide detailed information about the bonding and geometry of the silicon center and its substituents.
Chemical Reactions Analysis
Silane compounds can participate in various chemical reactions, particularly those involving the cleavage of Si-C or Si-O bonds. The 2,4,6-trimethoxyphenyl group has been used as a protecting group for silicon, and its selective cleavage was studied in the presence of other acid-labile groups . Additionally, the reactivity of silanes with different nucleophiles under mild acidic conditions has been explored, demonstrating their potential in selective silylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of silane compounds are influenced by their molecular structure. For example, the presence of triethoxy groups typically makes silanes moisture-sensitive and reactive towards hydrolysis, leading to the formation of silanols and the release of ethanol. The silylation potential of silanes, as well as their stability and solubility, are important characteristics for their application in surface modification and the synthesis of functional materials . The volatility and solubility of silane-based ligands in various matrices are also critical for their use in applications such as the synthesis of transparent, air-stable liquid complexes .
Scientific Research Applications
Application in Building Protective Agents
Triethoxy(2,4,4-trimethylpentyl)silane has been identified as a key active component in silane building protective agents. It has been analyzed using gas chromatography-mass spectrometry (GC-MS) and gas chromatography (GC) for qualitative and quantitative assessment. The study revealed that this compound plays a significant role in enhancing the protective effects of these agents, with a content determination of 82.0% in the sample studied (Ding, Guan, & Mei, 2016).
Biochip Applications
In the field of biochips, triethoxy silanes, including triethoxy(2,4,4-trimethylpentyl)silane, have been synthesized for surface grafting on oxidized silicon wafers. This application is crucial for the covalent immobilization of peptides, demonstrating the versatility of this compound in biotechnological applications (Martin et al., 2005).
Material Synthesis
This compound is also used in the hydrolysis and polycondensation of trialkoxy(alkyl)silanes to form inorganic-organic layered materials. The resulting materials exhibit ordered structures with properties dependent on the alkyl chain length, showcasing its utility in material science (Shimojima, Sugahara, & Kuroda, 1997).
Safety and Hazards
Triethoxy(2,4,4-trimethylpentyl)silane is a flammable liquid and vapor. It should be stored under inert gas and away from heat/sparks/open flames/hot surfaces. It should be kept in a well-ventilated place and kept cool. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
properties
IUPAC Name |
triethoxy(2,4,4-trimethylpentyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O3Si/c1-8-15-18(16-9-2,17-10-3)12-13(4)11-14(5,6)7/h13H,8-12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZSHGZRSZICIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC(C)CC(C)(C)C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865769 | |
Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Triethoxy(2,4,4-trimethylpentyl)silane | |
CAS RN |
35435-21-3 | |
Record name | Triethoxy(2,4,4-trimethylpentyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35435-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035435213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxy(2,4,4-trimethylpentyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does triethoxy(2,4,4-trimethylpentyl)silane interact with concrete to reduce moisture permeability?
A1: Triethoxy(2,4,4-trimethylpentyl)silane is a hydrophobic compound that reacts with the moisture present on the concrete surface and within the pores. This reaction forms silanol groups (Si-OH) which further condense to create a water-repellent siloxane (Si-O-Si) network within the concrete pores []. This network effectively blocks the pathways for water vapor and capillary water absorption, thereby reducing the concrete's moisture permeability.
Q2: The research mentions using the "cup method" to assess the effectiveness of triethoxy(2,4,4-trimethylpentyl)silane. What impact did the treatment have on the moisture diffusion coefficient of the concrete?
A2: The study found that impregnating concrete with triethoxy(2,4,4-trimethylpentyl)silane significantly reduced its moisture diffusion coefficient []. This means that the treated concrete exhibited a significantly slower rate of moisture movement compared to untreated concrete. The reduction in vapor transport was particularly notable, indicating that the treatment effectively obstructed the larger capillary pores responsible for water absorption.
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